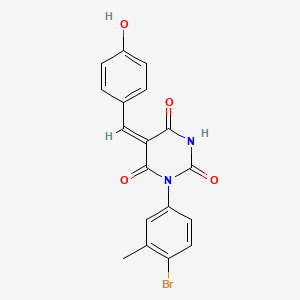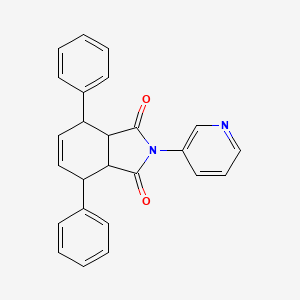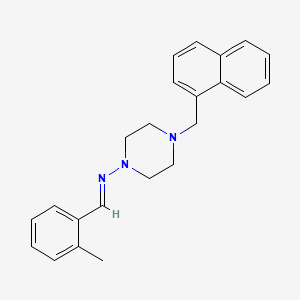
N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide
Vue d'ensemble
Description
N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide, also known as BFTA, is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. BFTA belongs to the family of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=). The compound has a molecular formula of C14H10BrFN2S and a molecular weight of 346.21 g/mol.
Mécanisme D'action
The exact mechanism of action of N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide is not fully understood. However, studies have suggested that N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide has been shown to activate caspase-3, which is a key enzyme involved in the apoptotic pathway. Additionally, N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide has been reported to exhibit several biochemical and physiological effects. Studies have shown that N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide can induce cell cycle arrest in cancer cells, leading to a decrease in cell proliferation. Additionally, N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide has also been reported to possess antioxidant activity, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide in lab experiments is its relatively low toxicity. Studies have reported that N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. Additionally, N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide is a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of using N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide in lab experiments is its limited solubility in water, which may hinder its bioavailability.
Orientations Futures
There are several potential future directions for research on N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide. One area of research could focus on the development of N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide and its potential therapeutic applications. Another potential area of research could be the development of N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide-based drug delivery systems for targeted cancer therapy.
Applications De Recherche Scientifique
N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide has been extensively studied for its potential medicinal properties. Several studies have reported that N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide exhibits anticancer, antimicrobial, and anti-inflammatory activities. N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N'-(5-bromo-2-fluorobenzylidene)-2-(2-thienyl)acetohydrazide has been reported to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2OS/c14-10-3-4-12(15)9(6-10)8-16-17-13(18)7-11-2-1-5-19-11/h1-6,8H,7H2,(H,17,18)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYPDEUZDGXMAP-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B3910545.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(2-oxo-2-phenylethyl)acetamide]](/img/structure/B3910560.png)
![2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B3910565.png)

![6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910577.png)

![N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3910596.png)
![11-(4-fluorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3910598.png)
![1-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}azepane](/img/structure/B3910603.png)

![3-phenyl-N-[2-(2-pyridinylthio)ethyl]acrylamide](/img/structure/B3910622.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3910628.png)
![N-(2,4-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3910638.png)
